Grubbs Catalyst 2nd Generation

Catalog No.
S785025
CAS No.
246047-72-3
M.F
C46H65Cl2N2PRu
M. Wt
849 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Grubbs Catalyst 2nd Generation

CAS Number

246047-72-3

Product Name

Grubbs Catalyst 2nd Generation

IUPAC Name

benzylidene-[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichlororuthenium;tricyclohexylphosphane

Molecular Formula

C46H65Cl2N2PRu

Molecular Weight

849 g/mol

InChI

InChI=1S/C21H26N2.C18H33P.C7H6.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1-6H;2*1H;/q;;;;;+2/p-2

InChI Key

FCDPQMAOJARMTG-UHFFFAOYSA-L

SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Synonyms

(1,3-Dimesitylimidazolidin-2-ylidene)(tricyclohexylphosphine)benzylidene Ruthenium Dichloride; Benzylidene(1,3-dimesityl-4-imidazolidin-2-ylidene)(tricyclohexylphosphine)ruthenium Dichloride; Benzylidene(1,3-dimesitylimidazolidin-2-ylidene)(tricycloh

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC3=CC=CC=C3)(Cl)Cl)C4=C(C=C(C=C4C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3

Synthesis of Natural Products

Scientific Field: Organic Chemistry

Summary of Application: The Grubbs Catalyst 2nd Generation is extensively used in the synthesis of a variety of natural products via ring-closing metathesis, ring rearrangement metathesis, and cross-metathesis . This includes the synthesis of chemotherapeutic agents, polymers, biopolymers, and agrochemicals .

Methods of Application: The catalyst is used in different organic reactions such as alkylation, arylation, isomerization, and olefin metathesis . These reactions are efficiently carried out in the presence of these catalysts within a short reaction time .

Results or Outcomes: The use of the Grubbs Catalyst in these reactions has led to the efficient synthesis of a variety of natural and biologically active compounds .

Z-Selective Metathesis of Olefins

Scientific Field: Organic Synthesis

Results or Outcomes: The result of this process is the exclusive formation of the Z-isomer . The scope and limitations of this approach are discussed based on both computational and experimental mechanistic data .

Dehydrogenation of Liquid Organic Hydrogen Carriers (LOHCs)

Scientific Field: Energy Storage

Summary of Application: The Grubbs Catalysts have been used for the efficient dehydrogenation of LOHCs . This application goes beyond their well-established uses for olefin metathesis reactions .

Results or Outcomes: The use of the Grubbs Catalysts in this application has led to the efficient dehydrogenation of LOHCs .

Cross-Metathesis Reactions

Scientific Field: Organic Synthesis

Summary of Application: The Grubbs Catalyst 2nd Generation is used in cross-metathesis reactions . This process involves the exchange of groups between two olefins to form a new pair of olefins .

Results or Outcomes: The result of this process is the exclusive formation of the contra-thermodynamic Z-isomer . The scope and limitations of this approach are discussed based on both computational and experimental mechanistic data .

Ring-Opening Metathesis Polymerization (ROMP)

Scientific Field: Polymer Chemistry

Summary of Application: The Grubbs Catalyst 2nd Generation is used in the ring-opening metathesis polymerization (ROMP) of cyclic olefins . This process is used to synthesize a variety of polymers .

Results or Outcomes: The use of the Grubbs Catalyst in this application has led to the efficient synthesis of a variety of polymers .

Synthesis of Trisubstituted Olefins

Summary of Application: The Grubbs Catalyst 2nd Generation is used to synthesize trisubstituted olefins with excellent functional group tolerance and selectivity via cross-metathesis and ring-closing metathesis reactions .

Results or Outcomes: The use of the Grubbs Catalyst in this application has led to the efficient synthesis of trisubstituted olefins .

Grubbs Catalyst, specifically the second generation, is a transition metal carbene complex primarily used for olefin metathesis reactions. It is based on a ruthenium atom coordinated to several ligands, including two neutral electron-donating entities and two halides, along with an alkylidene moiety. The second-generation variant features a saturated N-heterocyclic carbene, which enhances its catalytic activity and stability compared to the first generation. This catalyst is notable for its resistance to moisture and air, making it easier to handle in laboratory settings .

The Grubbs catalyst operates through a well-defined mechanism involving a metal carbene intermediate []. This intermediate facilitates the breaking and reforming of carbon-carbon double bonds, leading to the formation of new desired products.

, including:

  • Ring-Closing Metathesis (RCM): This reaction forms cyclic compounds by closing a carbon-carbon double bond.
  • Cross-Metathesis: It allows the exchange of substituents between different olefins.
  • Ring-Opening Metathesis Polymerization (ROMP): This process polymerizes cyclic olefins into linear polymers.
  • Ethenolysis: The cleavage of carbon-carbon double bonds in olefins .

The catalyst's efficiency extends to challenging substrates, including sterically hindered or electron-rich double bonds, which were limitations for earlier catalysts .

The synthesis of Grubbs Catalyst involves several steps:

  • Preparation of Ligands: The saturated N-heterocyclic carbene is synthesized from corresponding imidazolium salts.
  • Coordination with Ruthenium: The ligand is then coordinated with ruthenium dichloride to form the catalyst complex.
  • Purification: The resulting Grubbs Catalyst is purified through standard laboratory techniques to ensure high purity and activity .

Grubbs Catalyst has a wide range of applications in both academic and industrial settings:

  • Pharmaceutical Synthesis: It is used in the synthesis of complex molecules for drug development.
  • Material Science: Employed for creating advanced materials via polymerization techniques.
  • Fluorescent Probes: Utilized in developing probes for biological imaging and diagnostics .
  • Sustainable Chemistry: Its application in bio-renewable feedstocks demonstrates its role in sustainable practices .

Research into the interactions of Grubbs Catalyst with various substrates has revealed its ability to function effectively under diverse conditions. Studies indicate that it can handle electron-deficient substrates, including fluorinated olefins, which are often challenging for other catalysts. This adaptability highlights its unique position among olefin metathesis catalysts .

Grubbs Catalyst can be compared with several other catalysts used for olefin metathesis:

Compound NameKey FeaturesUniqueness
First Generation Grubbs CatalystLess stable; lower activityPioneering catalyst for olefin metathesis
Hoveyda-Grubbs CatalystPhosphine-free; better stability at lower temperaturesEnhanced reactivity with electron-deficient substrates
Third Generation Grubbs CatalystFast initiation; uses labile pyridine ligandsSignificantly increased initiation rates

The second-generation Grubbs Catalyst stands out due to its balance of high activity and ease of handling, making it a preferred choice in many synthetic applications .

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 33 of 38 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 5 of 38 companies with hazard statement code(s):;
H228 (80%): Flammable solid [Danger Flammable solids];
H315 (20%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (20%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (20%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

General Manufacturing Information

Ruthenium, [1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)-, (SP-5-41)-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15
Kamat et al. Immunomodulatory lysophosphatidylserines are regulated by ABHD16A and ABHD12 interplay. Nature Chemical Biology, doi: 10.1038/nchembio.1721, published online 12 January 2015 http://www.nature.com/naturechemicalbiology

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